2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester

Beschreibung

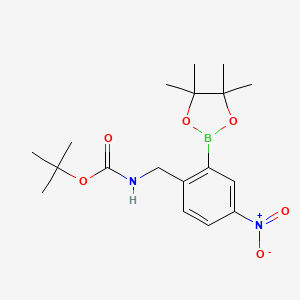

Chemical Structure and Key Properties 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester (CAS: 2377609-03-3) is a boronic ester derivative featuring a tert-butoxycarbonyl (BOC)-protected aminomethyl group and a nitro substituent on the phenyl ring. Its molecular formula is C₁₇H₂₄BN₂O₆, with a molecular weight of 364.2 g/mol . The BOC group enhances stability during synthetic reactions, while the nitro group introduces electron-withdrawing effects, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura couplings .

Synthetic Route

The compound is synthesized via multi-step protocols, including:

Reductive amination of a nitro precursor with NaBH(OAc)₃ in methanol .

BOC protection of the amine using Boc₂O and DMAP .

Boronation via palladium-catalyzed coupling with bis-pinacolatodiborane in DMF .

This route ensures high regioselectivity and purity (>95%), critical for pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-9-13(21(23)24)10-14(12)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQACYEPDPVVQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Pinacol Ester: The starting material, 5-nitrophenylboronic acid, is reacted with pinacol in the presence of a suitable solvent such as toluene.

Introduction of the Aminomethyl Group: The boronic acid pinacol ester is then subjected to a nucleophilic substitution reaction with a suitable aminomethylating agent, such as N-BOC-aminomethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The BOC-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium periodate.

Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.

Substitution: Trifluoroacetic acid or hydrochloric acid for BOC deprotection.

Major Products Formed

Oxidation: 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid.

Reduction: 2-(N-BOC-Aminomethyl)-5-aminophenylboronic acid pinacol ester.

Substitution: 2-Aminomethyl-5-nitrophenylboronic acid pinacol ester.

Wissenschaftliche Forschungsanwendungen

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester has several applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic ester group interacts with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with BOC Protection and Nitro Groups

Key Differences :

- Electronic Effects: The nitro group in the target compound enhances electrophilicity, improving coupling efficiency compared to non-nitro analogues .

- Protection Strategy: The aminomethyl-BOC group offers steric protection without deactivating the boronic ester, unlike N-BOC-phenylamino derivatives .

Heterocyclic Analogues

Key Differences :

- Ring Type : Pyrimidine/pyridine-based analogues exhibit lower solubility in polar solvents (e.g., DMF) compared to phenyl derivatives .

- Coupling Efficiency : Heterocycles often require harsher conditions (e.g., higher Pd catalyst loading) due to reduced electron density .

Nitro-Containing Boronic Esters

Key Differences :

- Stability: The BOC group in the target compound prevents premature deprotection under acidic conditions, unlike dimethylamino analogues .

- Synthetic Utility : Nitro groups in ortho/para positions (as in the target compound) direct cross-coupling reactions more effectively than meta-substituted derivatives .

Biologische Aktivität

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of boronic acids, which have been extensively studied for their utility in various therapeutic applications, including enzyme inhibition and cancer treatment.

- Molecular Formula : C13H19BN2O4

- Molecular Weight : 278.1120 g/mol

- CAS Number : 2096338-02-0

- SMILES Notation : NCc1ccc(cc1B1OC(C(O1)(C)C)(C)C)N+[O-]

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. The boronic acid moiety can interact with specific amino acid residues in target proteins, leading to modulation of enzymatic activities.

Enzyme Inhibition

Research indicates that boronic acids can act as effective inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups present in the active site of the enzyme, thereby inhibiting its function.

Anticancer Properties

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Study 1: Antitumor Activity

A study published in Cancer Research demonstrated that a related boronic acid derivative significantly inhibited tumor growth in xenograft models. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of boronic acid derivatives, including this compound. The results indicated potent inhibition against various serine proteases, suggesting potential therapeutic applications in conditions such as inflammation and cancer .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 278.1120 g/mol | Varies (typically <300 g/mol) |

| Enzyme Inhibition | Yes | Yes |

| Anticancer Activity | Yes | Yes |

| Mechanism | Boronate ester formation | Similar mechanisms |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester?

- Methodology : Synthesis typically involves sequential functionalization:

Introduction of the BOC group : Protect the aminomethyl moiety using di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent undesired side reactions during subsequent steps .

Nitration : Introduce the nitro group at the 5-position via electrophilic aromatic substitution using nitric acid in sulfuric acid, ensuring regioselectivity is controlled by the directing effects of the boronic ester .

Boronic ester formation : React the boronic acid intermediate with pinacol in a Dean-Stark apparatus to form the pinacol ester, enhancing stability and solubility for storage .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity using H NMR (e.g., BOC-protected amine at ~1.4 ppm) .

Q. How does the nitro group influence the stability and reactivity of this boronic ester?

- Stability : The electron-withdrawing nitro group reduces electron density at the boron center, decreasing susceptibility to hydrolysis compared to non-nitrated analogs. However, prolonged exposure to moisture or basic conditions can still degrade the ester .

- Reactivity : The nitro group directs cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions, but may slow transmetallation steps due to electronic effects. Pre-activation with Cs₂CO₃ or K₃PO₄ is recommended to enhance reactivity .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- H/C NMR : Confirm BOC protection (tert-butyl signals at δ 1.4 ppm) and boronic ester formation (absence of B-OH peaks).

- UV-Vis Spectroscopy : Monitor nitro group stability (λmax ~290 nm; degradation products like nitrophenol absorb at 405 nm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₆BN₃O₆).

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) affect the kinetics of H₂O₂-mediated degradation of this compound?

- Mechanistic Insight : The boronic ester reacts with H₂O₂ via oxidation of the boron center, releasing 5-nitrophenol. Kinetic studies (UV-Vis at 405 nm) show pseudo-first-order dependence on H₂O₂ concentration at pH 7.27, with a rate constant () of ~0.02 min⁻¹ .

- Optimization : Acidic conditions (pH <5) stabilize the ester, while alkaline conditions (pH >9) accelerate degradation. Use buffered aqueous-organic biphasic systems (e.g., THF/PBS) to balance reactivity and stability .

Q. How can this compound be utilized in the synthesis of covalent organic frameworks (COFs)?

- Application : The boronic ester participates in condensation reactions with polyols (e.g., hexahydroxytriphenylene) to form COFs. The nitro group introduces electron-deficient regions, enhancing charge transport in photoconductive materials .

- Design Considerations : Optimize stoichiometry (boron:OH ratio ≥1:2) and solvent (mesitylene/dioxane) to achieve crystalline frameworks with surface areas >1000 m²/g .

Q. What strategies resolve contradictions in cross-coupling yields reported for nitro-substituted boronic esters?

- Data Analysis : Discrepancies often arise from competing protodeboronation under Pd catalysis. Mitigation strategies include:

- Pre-activation : Use PdCl₂(dppf) with K₃PO₄ to stabilize the boron intermediate.

- Low-temperature conditions : Reduce side reactions by coupling at 50°C in degassed toluene .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.